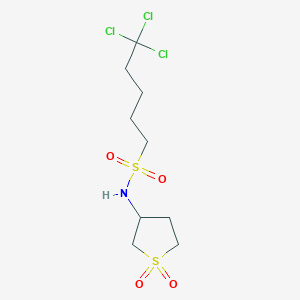

5,5,5-トリクロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)ペンタン-1-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This compound features a unique structure that combines a trichloromethyl group, a sulfonamide group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for scientific investigation.

科学的研究の応用

Chemistry

In chemistry, 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its presence in many drugs, suggesting possible applications in the development of new therapeutics.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

作用機序

Target of Action

The primary target of the compound 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by the compound leads to changes in the cell’s excitability . This can have various effects at the molecular and cellular level, depending on the specific physiological process involved .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide typically involves multiple steps:

Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide precursor, such as pentane-1-sulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.

Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a methyl or methylene group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dechlorinated analogs.

Substitution: Various substituted sulfonamides.

類似化合物との比較

Similar Compounds

5,5,5-Trichloro-2-methylpentane-1-sulfonamide: Similar structure but lacks the dioxidotetrahydrothiophene moiety.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide: Similar but without the trichloromethyl group.

Uniqueness

The uniqueness of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various scientific and industrial applications.

生物活性

5,5,5-Trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymatic pathways. It has been identified as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism. Inhibition of DGAT2 can lead to alterations in lipid storage and mobilization, making it a target for obesity-related treatments .

Antioxidant Properties

Research indicates that compounds similar to 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide exhibit significant antioxidant activity. For instance, studies have shown that certain analogues demonstrate high % inhibition values against cation radicals, suggesting their potential in combating oxidative stress-related diseases. The EC50 values for these compounds were found to be significantly lower than standard antioxidants like Trolox and ascorbic acid .

Anti-obesity Potential

The inhibition of DGAT2 by this compound suggests its potential as an anti-obesity agent. By modulating lipid metabolism, it may help in reducing fat accumulation and improving metabolic profiles in obese individuals. The compound's structural characteristics contribute to its effectiveness in this role .

Case Studies

Several studies have evaluated the biological activity of compounds in the same class as 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide:

- Study on Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited high antioxidant activity with EC50 values ranging from 17.16 to 27.78 μM, indicating strong potential for therapeutic applications against oxidative stress-related conditions .

- Inhibition of Lipid Accumulation : Another research project highlighted the compound's ability to inhibit lipid accumulation in cellular models, supporting its role as a potential treatment for obesity and related metabolic disorders .

Data Table

特性

IUPAC Name |

5,5,5-trichloro-N-(1,1-dioxothiolan-3-yl)pentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl3NO4S2/c10-9(11,12)4-1-2-5-19(16,17)13-8-3-6-18(14,15)7-8/h8,13H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIQJPTXBCZATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)CCCCC(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。